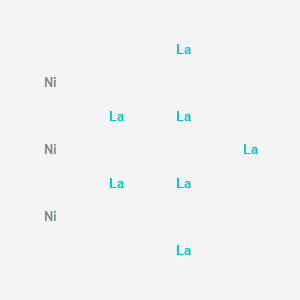

Lanthanum--nickel (7/3)

Descripción

Lanthanum–nickel (7/3) is an intermetallic compound composed of lanthanum and nickel in a 7:3 ratio. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in hydrogen storage, catalysis, and various industrial processes .

Propiedades

Número CAS |

12057-13-5 |

|---|---|

Fórmula molecular |

La7Ni3 |

Peso molecular |

1148.418 g/mol |

Nombre IUPAC |

lanthanum;nickel |

InChI |

InChI=1S/7La.3Ni |

Clave InChI |

ZFYQTCLEJJBELX-UHFFFAOYSA-N |

SMILES canónico |

[Ni].[Ni].[Ni].[La].[La].[La].[La].[La].[La].[La] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum–nickel (7/3) can be synthesized through various methods, including:

Co-precipitation: This involves the simultaneous precipitation of lanthanum and nickel salts from a solution, followed by calcination to form the desired alloy.

Solid-State Reaction: This method involves the direct reaction of lanthanum oxide and nickel oxide at high temperatures to form the alloy.

Industrial Production Methods

Industrial production of lanthanum–nickel (7/3) typically involves high-temperature reduction processes, where lanthanum oxide and nickel oxide are reduced in a hydrogen atmosphere to form the alloy. This method ensures high purity and uniformity of the final product .

Análisis De Reacciones Químicas

Decomposition of LaCl₃·7H₂O

-

Dehydration :

Weight loss: ~35% (17.5 mg from 50 mg initial sample) . -

Oxidative Decomposition :

Chlorine gas release occurs during calcination (600°C), leaving residual chlorine in the catalyst .

Decomposition of NiCl₂·6H₂O

NiCl₂·6H₂O decomposes to NiO and HCl gas, contributing to surface chlorine contamination .

Catalytic Activity in Methane Reforming

Lanthanum-nickel catalysts (e.g., 20%Ni/5%La₂O₃–Al₂O₃) exhibit varying activity based on precursor choice:

| Catalyst Precursor | CH₄ Conversion | CO₂ Conversion |

|---|---|---|

| Lanthanum(III) nitrate | 71% | 68% |

| Lanthanum(III) chloride | 49% | 56% |

Key Observations :

-

Chloride precursors reduce activity due to Ni–Cl bond formation , blocking active sites .

-

Nitrate-based catalysts avoid chlorine contamination, enabling higher conversions .

Role in CO₂ Methanation

Lanthanum oxide supports (La₂O₃) enhance nickel catalyst activity via:

-

Oxygen vacancy formation at Ni–La interfaces, improving H₂ adsorption .

-

Surface carbonate activation on La₂O₂CO₃, promoting CO₂ hydrogenation pathways .

Reactions include:

-

Hydrogenation of CO intermediates :

-

Carbonate hydrogenation :

Productivity :

La-promoted Ni/Al₂O₃ catalysts achieve 13.8 g CH₄ h⁻¹ kg₋₁ cat⁻¹ , outperforming unpromoted catalysts by 4–6× .

Deactivation Mechanisms

Chlorine residues from chloride precursors poison catalysts by:

-

Ni–Cl bond formation during reduction, reducing active nickel sites .

-

Surface segregation of chlorine post-calcination, confirmed via TOF-SIMS analysis .

Oxidation and Acid Reactions

Aplicaciones Científicas De Investigación

Lanthanum–nickel (7/3) has a wide range of scientific research applications, including:

Hydrogen Storage: The alloy’s ability to absorb and release hydrogen makes it valuable for hydrogen storage systems.

Catalysis: Used as a catalyst in various chemical reactions, including hydrogenation and dry reforming of methane.

Magnetic Materials: Lanthanum-doped nickel ferrites exhibit improved magnetic properties, making them useful in magnetic devices.

Environmental Applications: Lanthanum-doped nickel oxide nanostructures are used for the degradation of pollutants like rhodamine B.

Mecanismo De Acción

The mechanism by which lanthanum–nickel (7/3) exerts its effects varies depending on the application:

Hydrogen Storage: The alloy absorbs hydrogen to form hydrides, which can be released upon heating.

Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Magnetic Properties: The incorporation of lanthanum into nickel ferrites enhances their magnetic properties by altering the crystal structure and magnetic interactions.

Comparación Con Compuestos Similares

Lanthanum–nickel (7/3) can be compared with other lanthanum-nickel alloys, such as:

Lanthanum–nickel (5/1): Known for its hydrogen storage capacity.

Lanthanum–nickel (2/1): Used in catalytic applications.

Lanthanum–nickel (3/1): Exhibits unique magnetic properties.

Lanthanum–nickel (7/3) is unique due to its specific ratio of lanthanum to nickel, which imparts distinct properties suitable for hydrogen storage and catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.